An In-depth Technical Guide to the Chemical Properties and Applications of 7-Ethoxy-1H-indazole
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Ethoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and antiviral properties.[2] This guide will provide an in-depth exploration of the chemical properties of a specific, yet representative, member of this class: 7-Ethoxy-1H-indazole. By understanding its synthesis, reactivity, and spectroscopic characteristics, researchers can better leverage this versatile building block in the development of novel therapeutics.
Physicochemical Properties of 7-Alkoxy-1H-indazoles
| Property | Predicted Value/Characteristic for 7-Ethoxy-1H-indazole | Rationale and Comparative Data |
| Molecular Formula | C9H10N2O | Based on the chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of similar indazole derivatives like 7-methyl-1H-indazole.[3] |
| Melting Point | Estimated in the range of 150-170 °C | 7-methyl-1H-indazole has a melting point of 158 °C.[3] The ethoxy group may slightly alter this. |
| Boiling Point | > 300 °C (Predicted) | High boiling points are characteristic of aromatic heterocyclic compounds with hydrogen bonding capabilities. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | The aromatic core confers hydrophobicity, while the N-H group allows for some hydrogen bonding. |
| pKa | pKa1 (for protonation) ≈ 1-2; pKa2 (for deprotonation) ≈ 13-14 | The parent 1H-indazole has a pKa1 of 1.04 and a pKa2 of 13.86.[4] The electron-donating ethoxy group is expected to slightly increase the basicity (higher pKa1) and decrease the acidity (higher pKa2). |
Synthesis of 7-Ethoxy-1H-indazole: A Plausible Synthetic Route
A robust and versatile method for the synthesis of 7-substituted-1H-indazoles can be adapted from established literature procedures. A plausible and efficient route to 7-Ethoxy-1H-indazole would likely commence from a readily available substituted aniline, such as 2-ethoxy-6-methylaniline, and proceed via a diazotization and cyclization sequence. This approach, often referred to as the Jacobsen indazole synthesis, is a classical and reliable method.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 7-Ethoxy-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acetylation of 2-Ethoxy-6-methylaniline
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To a solution of 2-ethoxy-6-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.
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Stir the reaction mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
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Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
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Wash the solid with cold water and dry under vacuum to afford N-(2-Ethoxy-6-methylphenyl)acetamide.
Step 2: Nitrosation
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Suspend N-(2-Ethoxy-6-methylphenyl)acetamide (1 equivalent) in a mixture of acetic anhydride and acetic acid at 0 °C.
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Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.
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Stir the mixture at 0 °C for 1-2 hours.
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to yield crude N-Nitroso-N-(2-ethoxy-6-methylphenyl)acetamide.
Step 3: Cyclization to 7-Ethoxy-1H-indazole
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Dissolve the crude N-nitroso intermediate in ethanol.
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Add a solution of sodium ethoxide (2 equivalents) in ethanol dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
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Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography on silica gel to obtain 7-Ethoxy-1H-indazole.
Spectroscopic Characterization
The structural elucidation of 7-Ethoxy-1H-indazole relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures.
1H NMR Spectroscopy
The 1H NMR spectrum of 7-Ethoxy-1H-indazole is expected to show distinct signals for the aromatic protons, the ethoxy group, and the N-H proton. The chemical shifts can be predicted based on the electronic environment of each proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~8.0 | s | - | The proton at the 3-position is typically a singlet. |
| H-4 | ~7.5 | d | ~8.0 | Coupled to H-5. |
| H-5 | ~6.8 | t | ~8.0 | Coupled to H-4 and H-6. |
| H-6 | ~7.2 | d | ~8.0 | Coupled to H-5. |
| -OCH2CH3 | ~4.2 | q | ~7.0 | Methylene protons of the ethoxy group. |
| -OCH2CH3 | ~1.5 | t | ~7.0 | Methyl protons of the ethoxy group. |
| N-H | >10.0 | br s | - | The N-H proton of the indazole ring is typically broad and downfield. |
For comparison, in N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide, the aromatic protons of the indazole ring appear in the range of 6.9-8.2 ppm, and the N-H protons are observed at 10.51 and 13.05 ppm in DMSO-d6.[5]
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-3 | ~135 | |
| C-3a | ~120 | |
| C-4 | ~125 | |
| C-5 | ~110 | |
| C-6 | ~120 | |
| C-7 | ~150 | Carbon attached to the ethoxy group. |
| C-7a | ~140 | |
| -OCH2CH3 | ~65 | Methylene carbon of the ethoxy group. |
| -OCH2CH3 | ~15 | Methyl carbon of the ethoxy group. |
In a related sulfonamide derivative, the aromatic carbons of the 7-ethoxy-1H-indazole core resonate between 106.7 and 143.7 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200-1250 | Strong |
The IR spectrum of N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide shows N-H stretches at 3340 and 3235 cm-1 and a C=N stretch at 1595 cm-1.[5]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Expected Molecular Ion (M+): m/z = 162.08
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Expected [M+H]+: m/z = 163.09
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Key Fragmentation: Loss of the ethoxy group (-OC2H5) or ethylene (-C2H4) from the molecular ion are plausible fragmentation pathways.
Reactivity of the 7-Ethoxy-1H-indazole Core
The reactivity of 7-Ethoxy-1H-indazole is governed by the interplay of the electron-rich benzene ring, the pyrazole ring, and the ethoxy substituent.
Tautomerism
1H-indazoles exist in equilibrium with their 2H-tautomers. The 1H-tautomer is generally the more stable form.[6] The position of this equilibrium can be influenced by the solvent and the nature of substituents.
Caption: Tautomeric equilibrium of 7-Ethoxy-1H-indazole.
N-Functionalization
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated, acylated, or sulfonylated. Reaction with electrophiles can occur at either N1 or N2, and the regioselectivity is often dependent on the reaction conditions and the nature of the electrophile.
Electrophilic Aromatic Substitution
The benzene ring of the indazole system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the fused pyrazole ring and the ethoxy group will influence the position of substitution. The ethoxy group is an activating, ortho-, para-director, which would direct incoming electrophiles to positions 5 and 6.
Applications in Drug Development
The indazole scaffold is a key component in numerous approved drugs and clinical candidates. The 7-alkoxy substitution pattern is of particular interest as it can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Kinase Inhibitors: Many indazole-based compounds are potent inhibitors of various protein kinases, which are crucial targets in oncology. The indazole core can act as a hinge-binder, forming key hydrogen bonds with the protein backbone.
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Other Therapeutic Areas: Indazole derivatives have also been explored for their potential as anti-inflammatory, analgesic, and antiviral agents.[2]
Safety and Handling
While a specific safety data sheet for 7-Ethoxy-1H-indazole is not available, general precautions for handling aromatic heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Ethoxy-1H-indazole is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis can be achieved through established methodologies, and its reactivity allows for diverse functionalization. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in research and drug development. The insights provided herein are intended to empower scientists to explore the full potential of this and related indazole derivatives in the quest for novel and improved medicines.
References
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Abbassi, N., Rakib, E. M., Zouihri, H., et al. (2011). N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1654. [Link]
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